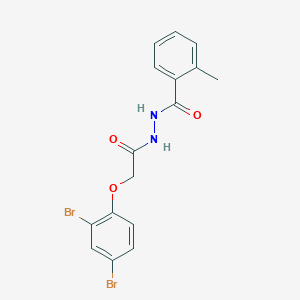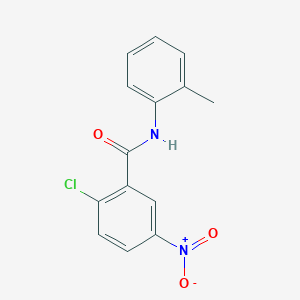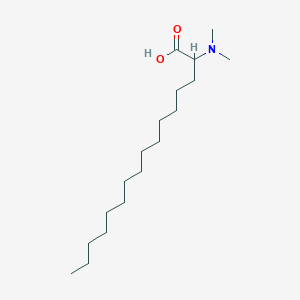
7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione is a unique chemical compound with the molecular formula C22H38N4O2S and a molecular weight of 422.638. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with a suitable purine derivative.
Alkylation: The purine derivative undergoes alkylation with hexadecyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under reflux conditions.
Thiol Addition: The resulting intermediate is then treated with a thiol reagent, such as sodium hydrosulfide, to introduce the mercapto group.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the purine ring.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine in ethanol can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is a common reducing agent.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate in DMF.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated or arylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of 7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity. The mercapto group allows it to form covalent bonds with thiol groups in proteins, potentially altering their function. The hexadecyl chain enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Mercapto-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Decyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexadecyl-3-methyl-8-pentylsulfanyl-3,7-dihydro-purine-2,6-dione
Uniqueness
7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its long hexadecyl chain, which imparts distinct lipophilic properties
Eigenschaften
Molekularformel |
C22H38N4O2S |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
7-hexadecyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C22H38N4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-18-19(23-22(26)29)25(2)21(28)24-20(18)27/h3-17H2,1-2H3,(H,23,29)(H,24,27,28) |
InChI-Schlüssel |
NDJRRAUDNZCKEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11995501.png)




![Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11995542.png)


![3-Methyl-2-(3-methylbutyl)-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995552.png)
![6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995556.png)


![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11995573.png)

